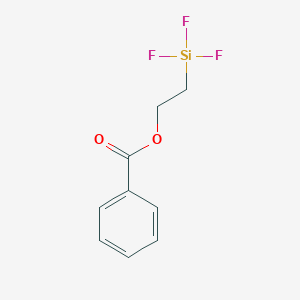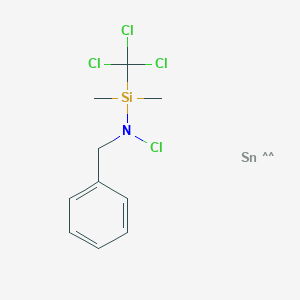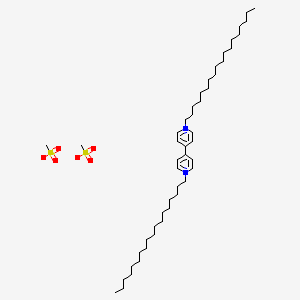![molecular formula C18H18 B14367882 1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene CAS No. 90808-93-8](/img/structure/B14367882.png)
1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene is an organic compound that features a benzene ring substituted with two cyclopenta-1,3-dien-1-ylmethyl groups at the 1 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene typically involves the reaction of cyclopentadiene with benzyl chloride in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the cyclopentadienyl anion attacks the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the cyclopentadienyl anion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienone derivatives.
Reduction: Reduction reactions can convert the cyclopentadienyl groups to cyclopentane derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions include cyclopentadienone derivatives, cyclopentane derivatives, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: It can be employed in the study of biological systems and interactions due to its unique structural properties.
Industry: The compound is used in the production of advanced materials, including polymers and nanocomposites, due to its ability to form stable structures and interact with other chemical species.
Mecanismo De Acción
The mechanism by which 1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene exerts its effects involves its ability to participate in various chemical reactions. The cyclopentadienyl groups can act as ligands, coordinating with metal ions to form stable complexes. These complexes can then participate in catalytic processes or serve as intermediates in the synthesis of other compounds. The benzene ring provides a stable framework that can undergo further functionalization, enhancing the compound’s versatility in different applications.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadiene: A simpler compound with a single cyclopentadienyl group.
1,4-Bis(phenylethynyl)benzene: A compound with ethynyl groups instead of cyclopentadienyl groups.
1,4-Bis(phenylmethyl)benzene: A compound with phenylmethyl groups instead of cyclopentadienyl groups.
Uniqueness
1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene is unique due to the presence of two cyclopentadienyl groups, which provide enhanced reactivity and the ability to form stable complexes with metal ions. This makes it a valuable compound for applications in catalysis, materials science, and organic synthesis.
Propiedades
Número CAS |
90808-93-8 |
|---|---|
Fórmula molecular |
C18H18 |
Peso molecular |
234.3 g/mol |
Nombre IUPAC |
1,4-bis(cyclopenta-1,3-dien-1-ylmethyl)benzene |
InChI |
InChI=1S/C18H18/c1-2-6-15(5-1)13-17-9-11-18(12-10-17)14-16-7-3-4-8-16/h1-5,7,9-12H,6,8,13-14H2 |
Clave InChI |
IUQGCEVDUHUUQZ-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=C1CC2=CC=C(C=C2)CC3=CC=CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


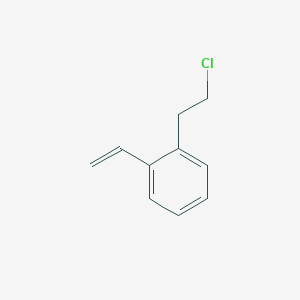
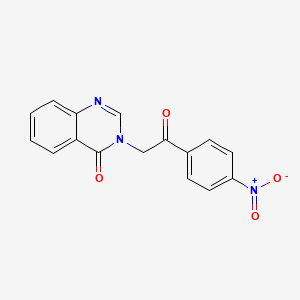
![2-Hexyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14367809.png)
![3-[Bis(2-hydroxyethyl)amino]-2-methylpropanoic acid](/img/structure/B14367812.png)
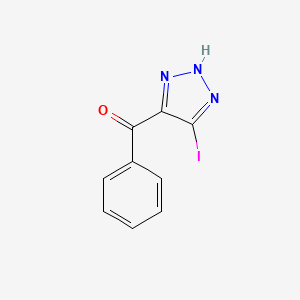
![4-Chloro-3-[(dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B14367820.png)
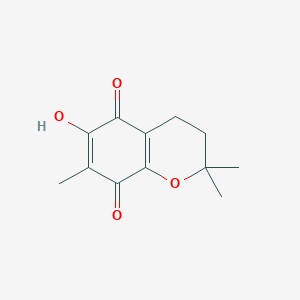
![Ethyl 6-[(3-phenylpropyl)amino]hexanoate](/img/structure/B14367825.png)
![S-Ethyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14367830.png)
![2-[(20-Bromoicosyl)oxy]oxane](/img/structure/B14367845.png)
